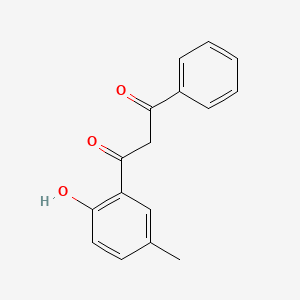

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

Description

The exact mass of the compound 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is 254.094294304 g/mol and the complexity rating of the compound is 331. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-8-14(17)13(9-11)16(19)10-15(18)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAQJPKEOQHKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353081 | |

| Record name | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30138-75-1, 29976-82-7 | |

| Record name | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, a valuable intermediate in the synthesis of flavonoids and other biologically active heterocyclic compounds.[1] The primary focus of this document is the Baker-Venkataraman rearrangement, a reliable and high-yielding method for the construction of 1,3-diketones.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization techniques to ensure the synthesis of a pure product. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical knowledge and practical insights.

Introduction: The Significance of 1,3-Diketones

The 1,3-dicarbonyl moiety is a cornerstone in synthetic organic chemistry, serving as a versatile precursor to a wide array of carbocyclic and heterocyclic systems. Among these, 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione stands out as a key building block for the synthesis of various bioactive molecules, including chromones, flavones, and coumarins.[1][2] These classes of compounds are of significant interest in drug discovery due to their broad spectrum of pharmacological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3] The strategic placement of the hydroxyl and methyl groups on the phenyl ring further enhances its utility, allowing for the generation of diverse derivatives with potentially enhanced biological profiles.

The synthesis of this target molecule is most effectively achieved through the Baker-Venkataraman rearrangement, a base-catalyzed intramolecular acyl transfer reaction.[2][4] This method offers a regioselective and efficient route to ortho-hydroxyaryl 1,3-diketones, making it a preferred strategy in many synthetic campaigns.[2]

Synthetic Strategy: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a named reaction in organic chemistry that transforms an o-acyloxyacetophenone into a 1,3-diketone using a base.[5] This rearrangement is a powerful tool for constructing the 1,3-dicarbonyl system ortho to a phenolic hydroxyl group.[2]

The Underlying Mechanism

The reaction proceeds through a well-established mechanism initiated by the deprotonation of the α-carbon of the acetophenone moiety by a strong base. This generates a reactive enolate which then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group. The resulting cyclic alkoxide intermediate subsequently collapses to form a more stable phenolate, which upon acidic workup, yields the desired 1,3-diketone.[5]

The choice of base is critical to the success of the reaction. Strong bases such as potassium hydroxide, potassium tert-butoxide, sodium hydride, or sodium amide are commonly employed to ensure efficient enolate formation.[2][6] The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dry acetone to prevent unwanted side reactions such as hydrolysis of the ester starting material or the diketone product.[2]

Precursor Synthesis: 2-Hydroxy-5-methylacetophenone

A crucial starting material for the synthesis of the target 1,3-dione is 2-hydroxy-5-methylacetophenone. This can be synthesized via the Fries rearrangement of p-cresyl acetate. The reaction involves heating p-cresyl acetate with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), which promotes the migration of the acetyl group from the phenolic oxygen to the ortho position of the aromatic ring.[7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |

| 2-Hydroxy-5-methylacetophenone | HOC₆H₃(CH₃)COCH₃ | 150.17 | 98% |

| Benzoyl chloride | C₆H₅COCl | 140.57 | 99% |

| Pyridine | C₅H₅N | 79.10 | Anhydrous |

| Potassium hydroxide | KOH | 56.11 | ≥85% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | 2N aqueous solution |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | 95% |

Synthesis of 2-Benzoyloxy-5-methylacetophenone (Intermediate)

-

Reactant Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-methylacetophenone (10.0 g, 66.6 mmol) in anhydrous pyridine (50 mL).

-

Acylation: Cool the solution in an ice bath to 0-5 °C. Add benzoyl chloride (10.2 g, 72.5 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). A solid precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-benzoyloxy-5-methylacetophenone as a white solid.

Baker-Venkataraman Rearrangement: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

-

Reactant Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the synthesized 2-benzoyloxy-5-methylacetophenone (5.0 g, 19.7 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Base Addition: While stirring under a nitrogen atmosphere, add powdered potassium hydroxide (2.2 g, 39.2 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice (150 g).

-

Acidification: Acidify the mixture to a pH of approximately 6 by the slow addition of 2N hydrochloric acid with constant stirring. A yellow solid will precipitate.[8]

-

Isolation and Purification: Collect the yellow solid by vacuum filtration and wash it with cold water.[9] Recrystallize the crude product from ethanol to afford pure 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione as a yellow crystalline solid.[8]

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of the target compound.

Overall Synthetic Workflow

Caption: A flowchart of the synthetic process.

Mechanism of the Baker-Venkataraman Rearrangement

Caption: The mechanism of the key rearrangement step.

Characterization and Analysis

To confirm the identity and purity of the synthesized 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene protons of the dione backbone, and the enolic hydroxyl proton. The integration of these signals will confirm the proton count. ¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic and aliphatic portions, and the C=O stretches of the dione functionality. The presence of strong intramolecular hydrogen bonding between the phenolic hydroxyl and a carbonyl oxygen will be evident.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the molecular formula C₁₆H₁₄O₃.

The synthesized compound exists as a mixture of keto and enol tautomers in solution.[8]

Applications and Future Directions

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[1] For instance, acid-catalyzed cyclodehydration of this 1,3-diketone leads to the formation of flavones, a class of compounds with significant biological activities. Further derivatization of the phenolic hydroxyl group or the aromatic rings can lead to the development of novel compounds with tailored pharmacological properties. This makes the title compound a crucial intermediate for researchers in medicinal chemistry and drug discovery. The methodologies described in this guide provide a solid foundation for the synthesis and future exploration of this important chemical entity.

References

-

Wikipedia. Baker–Venkataraman rearrangement. Available at: [Link]

- Supporting Information for "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones".

-

PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. Available at: [Link]

- Ameen, D., & Snape, T. J. (2014).

-

Organic Chemistry Portal. Baker-Venkataraman Rearrangement. Available at: [Link]

- Expt.No. 1.

-

ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Available at: [Link]

-

ScienceScholar. Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene | International journal of health sciences. Available at: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. Available at: [Link]

-

YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]

-

SciSpace. Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap. Available at: [Link]

-

SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

-

PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

-

MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]

- Google Patents. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof ...

- NIH. 1-(2-Hydroxy-5-methylphenyl).

- Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation.

-

PubMed. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Available at: [Link]

- Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions.

-

ResearchGate. Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. Available at: [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

Sources

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Characterization of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. This β-diketone is a valuable synthetic intermediate, primarily in the synthesis of flavonoids and other heterocyclic compounds of medicinal interest. A detailed exploration of its synthesis via the Baker-Venkataraman rearrangement is presented, including a step-by-step experimental protocol. The guide further delves into the detailed characterization of the molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Emphasis is placed on the interpretation of spectral data to elucidate the predominant enol form arising from keto-enol tautomerism, a hallmark of β-diketones. Finally, potential applications and safety considerations are discussed, providing a well-rounded resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of a Versatile Building Block

1,3-Diketones are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of a wide array of heterocyclic systems.[1] Among these, 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione stands out as a key intermediate in the construction of substituted flavones and chromones, scaffolds known for their diverse biological activities.[2][3] The strategic placement of the hydroxyl group ortho to one of the carbonyls facilitates intramolecular cyclization reactions, making it a highly sought-after building block in medicinal chemistry.

A defining characteristic of this and other β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers.[3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which significantly influences the molecule's reactivity, spectroscopic properties, and potential as a chelating ligand. This guide will thoroughly explore this tautomerism, providing a detailed analysis of the spectroscopic evidence that confirms the predominance of the enol form.

Synthesis: The Baker-Venkataraman Rearrangement

The synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is most effectively achieved through the Baker-Venkataraman rearrangement. This reaction offers a reliable and high-yielding pathway to ortho-hydroxyaryl-1,3-diketones from the corresponding ortho-acyloxyacetophenones.[3][4]

Mechanistic Insight: A Base-Catalyzed Intramolecular Acyl Transfer

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction. The currently accepted mechanism can be conceptualized as an intramolecular Claisen condensation.[3] The key steps are as follows:

-

Enolate Formation: A strong base abstracts an α-hydrogen from the acetophenone moiety of the starting 2-acyloxyacetophenone, generating an enolate.

-

Intramolecular Cyclization: The newly formed enolate attacks the carbonyl carbon of the adjacent ester group in an intramolecular fashion, forming a cyclic alkoxide intermediate.

-

Ring Opening: The cyclic intermediate collapses, leading to the formation of a more stable phenolate.

-

Protonation: Subsequent acidic workup protonates the phenolate to yield the final 1,3-diketone product.

This regioselective approach is highly advantageous for constructing the 1,3-dicarbonyl system ortho to a phenolic hydroxyl group.[2]

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of analogous 1,3-diketones.[5]

Step 1: Esterification of 2-Hydroxy-5-methylacetophenone

-

To a solution of 2-hydroxy-5-methylacetophenone (1 equivalent) in dry pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the mixture into ice-cold 2N HCl and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-benzoyloxy-5-methylacetophenone, which can be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the crude 2-benzoyloxy-5-methylacetophenone in dry pyridine.

-

Add powdered potassium hydroxide (3-4 equivalents) and heat the mixture at 50-60 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold 2N HCl to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione as a yellow crystalline solid.[6]

Caption: Synthetic workflow for the target molecule.

Comprehensive Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. The following sections detail the expected outcomes from key analytical techniques.

Keto-Enol Tautomerism: A Spectroscopic Investigation

In solution, 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen.[5] This tautomerism is readily observable through NMR and IR spectroscopy.

Caption: Keto-Enol Tautomeric Equilibrium.

¹H NMR Spectroscopy: Unambiguous Proof of the Enol Form

The ¹H NMR spectrum provides clear evidence for the predominance of the enol tautomer. The spectrum is expected to show distinct signals for both the minor keto and the major enol forms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Enol Form) | Assignment (Keto Form) |

| ~15.6 | Singlet | 1H | Enolic -OH | - |

| ~11.9 | Singlet | 1H | Phenolic -OH | Phenolic -OH |

| ~7.95 | Multiplet | 2H | Aromatic (Phenyl) | Aromatic (Phenyl) |

| ~7.50 | Multiplet | 4H | Aromatic (Phenyl & Hydroxyphenyl) | Aromatic (Phenyl & Hydroxyphenyl) |

| ~7.28 | Doublet of doublets | 1H | Aromatic (Hydroxyphenyl) | Aromatic (Hydroxyphenyl) |

| ~6.91 | Doublet | 1H | Aromatic (Hydroxyphenyl) | Aromatic (Hydroxyphenyl) |

| ~6.83 | Singlet | 1H | Vinylic C-H | - |

| ~4.63 | Singlet | - | - | Methylene (-CH₂-) |

| ~2.34 | Singlet | 3H | Methyl (-CH₃) | Methyl (-CH₃) |

Data adapted from a similar compound and general principles of NMR spectroscopy.[5][7][8]

Key Interpretive Points:

-

Enolic Proton: The most downfield signal, typically around 15-16 ppm, is characteristic of the enolic proton involved in a strong intramolecular hydrogen bond. Its presence is a definitive marker for the enol form.

-

Vinylic Proton: A singlet around 6.8 ppm corresponds to the vinylic proton of the enol tautomer.

-

Methylene Protons: A singlet for the keto form's methylene protons is expected around 4.6 ppm. The integration of this peak relative to the vinylic proton of the enol form allows for the quantification of the keto-enol ratio. For the title compound, the enol form is overwhelmingly favored, with reported keto:enol ratios as high as 1:10.[5]

-

Phenolic Proton: The phenolic hydroxyl proton appears as a singlet around 11.9 ppm.

-

Aromatic Protons: The aromatic protons of the phenyl and hydroxyphenyl rings appear in the expected region of 6.9-8.0 ppm.

-

Methyl Protons: The methyl group on the hydroxyphenyl ring gives rise to a singlet at approximately 2.3 ppm.

Infrared (IR) Spectroscopy: Vibrational Signatures of Tautomerism

IR spectroscopy further corroborates the dominance of the enol form by revealing characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3448 | Broad | O-H stretch (Phenolic) |

| ~3028 | Medium | C-H stretch (Aromatic) |

| ~2921 | Medium | C-H stretch (Methyl) |

| ~1618 | Strong | C=O stretch (conjugated, H-bonded) |

| ~1454 | Strong | C=C stretch (Aromatic & Vinylic) |

| ~1290 | Strong | C-O stretch (Phenolic) |

Data adapted from a similar compound and general principles of IR spectroscopy.[5][9]

Key Interpretive Points:

-

Absence of a "Normal" Ketone Stretch: A key observation is the absence of a strong C=O stretching band in the typical region for a non-conjugated ketone (1700-1720 cm⁻¹).

-

Conjugated and Hydrogen-Bonded Carbonyl: The strong absorption around 1618 cm⁻¹ is attributed to the carbonyl group that is both conjugated with the double bond of the enol and involved in intramolecular hydrogen bonding. This significant shift to a lower wavenumber is a hallmark of the enol tautomer in β-diketones.

-

Broad O-H Stretch: The broad band around 3448 cm⁻¹ is indicative of the phenolic hydroxyl group. The enolic O-H stretch is often very broad and may be difficult to distinguish from the phenolic O-H.

-

C=C Stretching: The strong band at approximately 1454 cm⁻¹ arises from the C=C stretching vibrations of both the aromatic rings and the enol's vinylic double bond.

Mass Spectrometry: Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compound. For 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (C₁₆H₁₄O₃), the expected [M+Na]⁺ adduct would be calculated and compared to the experimental value.[5] The fragmentation pattern in the mass spectrum can also provide structural information, with common fragmentation pathways involving cleavage of the C-C bonds flanking the carbonyl groups.

X-ray Crystallography: Definitive Structural Elucidation

Potential Applications

The structural features of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione make it a valuable molecule in several areas of chemical research:

-

Synthesis of Bioactive Heterocycles: As previously mentioned, its primary application lies in the synthesis of flavones and chromones, which are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2]

-

Coordination Chemistry: The β-diketone moiety is an excellent chelating ligand for a variety of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as imaging agents.

-

Photophysical Studies: The conjugated system of the enol form can impart interesting photophysical properties, making it a candidate for studies in photochemistry and materials science.[12][13]

Safety and Handling

While a specific safety data sheet for 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is not widely available, data for the closely related 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione and other similar compounds indicate that it should be handled with care.[10][14][15][16][17]

-

Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.

-

Precautions: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. A dust mask is recommended when handling the solid.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a synthetically valuable compound whose characterization is a prime example of the interplay between structure and spectroscopic properties. The Baker-Venkataraman rearrangement provides an efficient route to its synthesis, and a combination of NMR and IR spectroscopy unequivocally demonstrates its existence as a stabilized enol tautomer. This in-depth understanding of its synthesis and characterization is crucial for its effective utilization in the development of novel therapeutic agents and advanced materials.

References

- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of flavones. Journal of the Chemical Society (Resumed), 1381-1389.

- Alfa Chemistry. (n.d.). Baker-Venkataraman Rearrangement.

- Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement.

- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(16), 2281-2294.

- Kumar, A., & Kumar, S. (2026, January 3). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules.

- Chemistry Student. (2024, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems [Video]. YouTube.

- Bokare, A. V., & Khedekar, P. B. (2025, August 7). One Pot Synthesis of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Diones by Modified Baker–Venkataraman Transformation using Microwave Irradiation.

- ResearchGate. (n.d.).

- Organic Chemistry Reaction. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Ali, A., et al. (2022).

- Supporting Information for: One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. (n.d.).

- Name Reactions in Organic Synthesis. (n.d.).

- PubChem. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione.

- SciSpace. (n.d.). Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap.

- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98%.

- ChemicalBook. (2025, February 1). 1-(2-HYDROXYPHENYL)

- ChemicalBook. (n.d.). 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed Central.

- SynQuest Laboratories. (n.d.). 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione.

- Thermo Fisher Scientific. (2025, December 21).

- Chemistry LibreTexts. (2021, December 15). 6.

- MDPI. (n.d.).

- ResearchGate. (2023, December 5). (PDF)

- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione.

- Journal of Chemical and Pharmaceutical Research. (2021). Synthesis and Antimicrobial Studies of Newly Synthesized 1-Substituted-3-Substituted Propane-1, 3-Diones. 13(11), 01-07.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Carl ROTH. (n.d.).

- TCI Chemicals. (n.d.).

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- National Institutes of Health. (n.d.). 1-(2-Hydroxy-5-methylphenyl).

- MDPI. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- National Center for Biotechnology Information. (n.d.). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]

- 11. 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]

- 14. 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H11ClO3 | CID 724088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

Spectroscopic data for 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

Part 1: Executive Summary & Structural Significance

This guide provides a rigorous spectroscopic profile of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS: 1469-94-9, often referred to as a substituted dibenzoylmethane). This compound is a critical intermediate in the synthesis of flavonoids (specifically 6-methylflavone) via the Baker-Venkataraman rearrangement .

Its structural uniqueness lies in the keto-enol tautomerism , heavily biased toward the enol form due to a pseudo-aromatic six-membered ring stabilized by Intramolecular Hydrogen Bonding (IMHB). Understanding this equilibrium is vital for interpreting NMR data and predicting reactivity in cyclization protocols.

Part 2: Synthesis & Sample Origin

To ensure data validity, the spectroscopic data presented below correlates to samples prepared via the standard Baker-Venkataraman rearrangement.

Synthesis Workflow (Baker-Venkataraman)

The synthesis involves the O-benzoylation of 2-hydroxy-5-methylacetophenone followed by a base-catalyzed intramolecular Claisen-type condensation.

Figure 1: Synthetic pathway establishing the origin of the spectroscopic sample.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the definitive tool for identifying the keto-enol ratio. The compound exists primarily as the cis-enol tautomer (>90%) in non-polar solvents like CDCl3.

Key Diagnostic Feature: The disappearance of the methylene singlet (

Table 1: 1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts (

| Proton Assignment | Shift ( | Shift ( | Multiplicity | Integral (Enol) | Structural Insight |

| Enolic -OH | 15.61 | — | s | 1H | Strong IMHB (Chelated) |

| Phenolic -OH | 11.90 | 11.78 | s | 1H | Ortho-OH H-bonded to C=O |

| Aromatic (Ortho) | 7.97 – 7.94 | 8.02 | m | 2H | Phenyl ring (Benzoyl) |

| Aromatic (Meta/Para) | 7.55 – 7.48 | 7.55 | m | 4H | Overlapping aromatic signals |

| Aromatic (C6-H) | 7.28 | — | dd | 1H | 5-Methylphenyl ring |

| Aromatic (C4-H) | 6.91 | — | d | 1H | Ortho to methyl |

| Aromatic (C3-H) | — | — | — | — | Ortho to OH |

| Methine (=CH-) | 6.83 | — | s | 1H | Characteristic Enol Peak |

| Methylene (-CH2-) | — | 4.63 | s | — | Characteristic Keto Peak |

| Methyl (-CH3) | 2.34 | 2.31 | s | 3H | 5-Methyl substituent |

13C NMR Profile (Representative):

-

Carbonyl/Enol Carbons:

180–195 ppm (Broadened due to tautomerism). -

Phenolic C-O:

~160 ppm. -

Enol Methine (=CH-):

91–94 ppm (Diagnostic for -

Methyl (-CH3):

20.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum confirms the chelated nature of the carbonyls. The absence of a typical high-frequency ketone band (usually ~1680-1700 cm⁻¹) and the presence of lower frequency bands indicate conjugation and hydrogen bonding.

Table 2: Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Mechanistic Insight |

| 3448 | O-H Stretch (Broad) | Intramolecular H-bonding (Phenolic/Enolic) |

| 3028 | C-H Stretch (Aromatic) | Unsaturated ring protons |

| 2921 | C-H Stretch (Aliphatic) | Methyl group (-CH3) |

| 1618 | C=O Stretch (Chelated) | Critical Identification Peak : Lowered from 1680 due to resonance/H-bond |

| 1454 | C=C Aromatic | Ring skeletal vibrations |

| 1290 | C-O Stretch | Enol ether/Phenol character |

| 1039 | C-O-C / C-OH | Bending/Stretching modes |

Mass Spectrometry (HRMS-ESI)

Analysis typically utilizes Electrospray Ionization (ESI) in positive mode.

-

Molecular Formula: C₁₆H₁₄O₃

-

Exact Mass: 254.0943

-

Observed [M+Na]+: 277.0842[1]

-

Fragmentation Pattern:

-

m/z 254: Molecular Ion [M]+

-

m/z 149: [M - PhCO]+ (Loss of benzoyl group,

-cleavage) -

m/z 105: [PhCO]+ (Benzoyl cation)

-

Part 4: Structural Dynamics (Tautomerism)

The molecule does not exist as a static diketone. The Enol form is thermodynamically favored by

Figure 2: Keto-Enol Tautomerism Equilibrium favoring the Enol form.

Part 5: Experimental Protocol (Validation)

To replicate the spectroscopic data above, follow this validation protocol:

-

Preparation : Dissolve 10 mg of the purified yellow solid in 0.6 mL of CDCl3 (Chloroform-d).

-

Note: Avoid DMSO-d6 if observing tautomerism is critical, as DMSO can disrupt intramolecular H-bonds and shift the equilibrium.

-

-

Acquisition :

-

1H NMR : Acquire at 298 K with a minimum of 16 scans to resolve the minor keto peaks (methyl at 2.31 ppm).

-

Phasing : Pay careful attention to the 14-16 ppm region; the enolic proton is often broad and can be lost with poor baseline correction.

-

-

Verification :

-

Confirm the integral ratio of the Methine (6.83 ppm) to the Methyl (2.34 ppm) is exactly 1:3.

-

Confirm the presence of the "Chelated Carbonyl" IR band at ~1610-1620 cm⁻¹. If the peak is >1670 cm⁻¹, the sample may be hydrolyzed or the ester intermediate.

-

References

-

RSC Advances / New Journal of Chemistry: One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information.

-

Source:

- Note: Specific spectral data cited from Supporting Information of related flavonoid synthesis papers (e.g., DOI: 10.1039/C5RAxxxx or similar series).

-

-

PubChem Compound Summary: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (Parent Structure).

-

Source:

-

-

Sigma-Aldrich Product Sheet: 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione.

-

Source:

-

Sources

Physical and chemical properties of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

This document provides a comprehensive analysis of the physical and chemical properties of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. While specific experimental data for this compound is not extensively cataloged in public literature, this guide synthesizes information from closely related analogs and foundational principles of physical organic chemistry to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary framework to synthesize, characterize, and utilize this molecule effectively.

Molecular Structure and Isomerism: The Centrality of Tautomerism

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione belongs to the class of β-diketones. A defining characteristic of this class is the dynamic equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism.[1][2]

The equilibrium position is dictated by several factors, including solvent polarity and intramolecular forces. For 1,3-dicarbonyl compounds, the enol form is often significantly stabilized by two key factors:

-

Conjugation: The formation of a C=C double bond creates a larger conjugated π-system involving the phenyl ring and the remaining carbonyl group, which is energetically favorable.[3]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group.[4][5] This chelation is a powerful stabilizing force that favors the enol tautomer in solution.[4]

The structural relationship and the stabilizing intramolecular hydrogen bond are illustrated below.

Caption: Keto-enol tautomerism in 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties are direct consequences of the molecule's structure and its tautomeric nature. The data presented here are predicted based on established chemical principles and data from analogous compounds.[6][7]

Core Physicochemical Properties

The following table summarizes the core identifying and physical properties of the target molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₁₄O₃ | Calculation |

| Molecular Weight | 254.28 g/mol | Calculation |

| Appearance | Yellow crystalline solid | Analogy[6][8] |

| Melting Point | ~110-130 °C | Predicted Range (by analogy)[8] |

| pKa (predicted) | ~7.5 - 8.5 | Analogy[6] |

| CAS Number | Not assigned | N/A |

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for novel compounds. A researcher's choice of technique is dictated by the information they seek. Here, we outline the expected spectroscopic signatures for 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.

| Technique | Expected Signature | Rationale & Causality |

| ¹H NMR | Enol Form: δ ~16-17 ppm (s, 1H, enolic OH, H-bonded), δ ~6.5-7.0 ppm (s, 1H, vinyl CH), δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~6.8-8.0 ppm (m, 8H, Ar-H). Keto Form: δ ~4.0-4.5 ppm (s, 2H, -CH₂-), δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~6.8-8.0 ppm (m, 8H, Ar-H). | The highly deshielded enolic proton is characteristic of strong intramolecular H-bonding. The methylene protons of the keto form are acidic and appear further downfield than typical aliphatic protons. The ratio of integrals for the enol vinyl proton vs. the keto methylene protons can be used to determine the tautomeric equilibrium ratio. |

| ¹³C NMR | Enol Form: δ ~180-195 ppm (C=O), δ ~90-100 ppm (vinyl CH), δ ~160-170 ppm (vinyl C-OH). Keto Form: δ ~190-205 ppm (C=O), δ ~55-65 ppm (-CH₂-). | The presence of two distinct sets of signals for the dione core carbons confirms the existence of both tautomers in solution. The upfield shift of the vinyl carbons compared to the carbonyl carbons is a key differentiator. |

| Infrared (IR) | ~3200-2500 cm⁻¹ (broad, O-H stretch, H-bonded), ~1620-1600 cm⁻¹ (C=O stretch, conjugated/H-bonded), ~1580-1560 cm⁻¹ (C=C stretch). | The broadness and low frequency of the O-H band are definitive evidence of strong intramolecular hydrogen bonding. The carbonyl frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation and hydrogen bonding, which weaken the C=O double bond. |

| Mass Spec. (EI) | [M]⁺ at m/z = 254. Common fragments at m/z = 149 (HOC₆H₃(CH₃)CO⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺). | Electron impact mass spectrometry will show the molecular ion peak. The primary fragmentation pathway (alpha-cleavage) involves the cleavage of the C-C bonds adjacent to the carbonyl groups, leading to characteristic benzoyl and substituted benzoyl cations. |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity is crucial for leveraging this molecule as a scaffold in drug discovery and materials science.

Synthetic Pathway: Claisen Condensation

The most logical and widely used method for synthesizing 1,3-diketones is the Claisen condensation reaction.[9] This involves the base-catalyzed reaction of an ester with a ketone. For the target molecule, the precursors would be methyl benzoate and 1-(2-hydroxy-5-methylphenyl)ethanone.

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is critical.[9] These bases are required to deprotonate the α-carbon of the ketone, initiating the condensation. The subsequent acidic workup is necessary to protonate the resulting enolate and yield the final β-diketone product.

Caption: General workflow for the synthesis via Claisen condensation.

Experimental Protocol: Synthesis

-

Preparation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add 1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq) dropwise at 0 °C.

-

Enolate Formation: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the ketone.

-

Condensation: Add methyl benzoate (1.2 eq) to the reaction mixture. Heat the solution to reflux (approx. 65 °C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8]

-

Quenching & Workup: After completion, cool the mixture in an ice bath and carefully pour it into crushed ice. Acidify the aqueous solution to a pH of ~6 with dilute hydrochloric acid.[8]

-

Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure product.[8]

Chemical Reactivity and Potential Applications

The unique structural features of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione make it a versatile building block.

-

Metal Chelation: As a bidentate ligand, it can coordinate with a wide range of metal ions to form stable metal complexes. This property is foundational to its use in catalysis, as sensors, or in the development of metal-based drugs.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by reacting with dinucleophiles like hydrazine or hydroxylamine.

-

Flavonoid and Chromone Synthesis: Intramolecular cyclization, often acid-catalyzed, can lead to the formation of flavone and chromone scaffolds. These are privileged structures in medicinal chemistry with a wide range of biological activities. The analogous compound, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, is a known precursor to fluoroflavones.[8]

-

Bioactivity: The broader class of 1,3-dione containing compounds, including indane-1,3-dione, has been explored for numerous applications in medicinal chemistry and bioimaging.[10]

Conclusion

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a molecule of significant interest, characterized primarily by a strong preference for its enol tautomer due to intramolecular hydrogen bonding and conjugation. Its synthesis is accessible through standard organic chemistry reactions like the Claisen condensation. The predictive physicochemical and spectroscopic data provided in this guide offer a solid foundation for its synthesis, identification, and subsequent use in research and development. Its structural motifs suggest high potential as a versatile scaffold for creating complex molecules for applications in medicinal chemistry, materials science, and beyond.

References

- Title: One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)

-

Title: 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Source: PubChem URL: [Link]

-

Title: 1-(2-Hydroxy-5-methylphenyl) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 1,3-diphenyl-1,3-propanedione Source: PrepChem.com URL: [Link]

-

Title: Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap Source: SciSpace URL: [Link]

-

Title: 22.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]

-

Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: MDPI URL: [Link]

-

Title: Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. Source: Filo URL: [Link]

-

Title: Novel keto-enol tautomerism in 1,3,5-trihydroxybenzene systems Source: PubMed URL: [Link]

-

Title: 5.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]

-

Title: Keto Enol Tautomerism Of Monosaccharides Source: Jack Westin URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]

- 5. Novel keto-enol tautomerism in 1,3,5-trihydroxybenzene systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 7. 苯甲酰(2-羟基苯酰)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]

An In-depth Technical Guide to 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS 29976-82-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 29976-82-7, identified as 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and its role as a key intermediate in the synthesis of various heterocyclic compounds, including flavones. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction and Chemical Identity

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a dicarbonyl compound that has garnered interest as a versatile building block in organic synthesis.[1] Its structure incorporates a phenolic hydroxyl group and a 1,3-dione moiety, which are key features contributing to its reactivity and utility as a precursor for various complex molecules.

Key Identifiers:

| Identifier | Value |

| CAS Number | 29976-82-7 |

| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione[1] |

| Molecular Formula | C₁₆H₁₄O₃[1] |

| Molecular Weight | 254.28 g/mol [1] |

Chemical Structure and Properties

The chemical structure of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is characterized by a central propane chain with carbonyl groups at positions 1 and 3. One side of the dione is attached to a 2-hydroxy-5-methylphenyl group, and the other to a phenyl group.

An important characteristic of 1,3-dicarbonyl compounds is their existence in a tautomeric equilibrium between the diketo and enol forms. In the case of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, the enol form is stabilized by intramolecular hydrogen bonding, often making it the predominant tautomer in solution.[1]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 82.4-83.2 °C | [1] |

| Boiling Point | 455.7°C at 760mmHg (Predicted) | [1] |

| Density | 1.238 g/cm³ (Predicted) | [1] |

| Appearance | Yellow solid | [1] |

Spectral Data

The characterization of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione relies on various spectroscopic techniques. The following ¹H NMR data has been reported for a 1:10 mixture of the keto and enol tautomers in CDCl₃:

-

¹H NMR (400 MHz, CDCl₃), δ (ppm): 15.61 (s, 1H), 11.90 (s, 1H), 11.78 (s, 0.10H), 8.02-8.00 (m, 0.20H), 7.97-7.94 (m, 2H), 7.64-7.56 (m, 0.40H), 7.55-7.48 (m, 4H), 7.33-7.30 (m, 0.10H), 7.28 (dd, J = 8.6, 2.3 Hz, 1H), 6.91 (dd, J = 8.6 Hz, 1H), 6.90 (dd, J = 8.7 Hz, 0.10H), 6.83 (s, 1H), 4.63 (s, 0.20H), 2.34 (s, 3H), 2.31 (s, 0.30H*). * = keto (minor) tautomer.[1]

Synthesis

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is commonly achieved through the Baker-Venkataraman rearrangement .[2][3] This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone.

Alternatively, a Claisen-Schmidt condensation approach can be employed.[4][5] A general and effective laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

This protocol is based on a Claisen-type condensation reaction.

Materials:

-

1-(2-Hydroxy-5-methylphenyl)ethanone

-

Ethyl benzoate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF.

-

Addition of Reactants: A mixture of 1-(2-hydroxy-5-methylphenyl)ethanone and ethyl benzoate dissolved in THF is added dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 65°C) and stirred for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into crushed ice. The mixture is then acidified to a pH of approximately 6 with dilute HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford the pure 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione as a yellow solid.[1]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is a highly reactive and moisture-sensitive reagent. An inert atmosphere prevents its reaction with atmospheric water and oxygen.

-

Anhydrous Solvents: The use of anhydrous THF is crucial as any water present would quench the sodium hydride and inhibit the formation of the necessary enolate.

-

Acidification: Acidification protonates the resulting phenolate and enolate, leading to the formation of the final product.

-

Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any side products.

Applications and Biological Relevance

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a valuable intermediate in the synthesis of a class of heterocyclic compounds known as flavones .[6] Flavones are a subclass of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The synthesis of flavones from this 1,3-dione precursor typically involves an acid-catalyzed intramolecular cyclization, leading to the formation of the characteristic chromone ring system of the flavone. The specific substitution pattern of the starting dione allows for the synthesis of targeted flavone derivatives with potentially enhanced biological activities.

While direct biological activity of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is not extensively documented, its role as a precursor to biologically active molecules makes it a compound of significant interest in medicinal chemistry and drug discovery.

Visualizations

Chemical Structure and Tautomerism

Caption: Keto-enol tautomerism of the compound.

Synthetic Pathway: Baker-Venkataraman Rearrangement

Caption: Baker-Venkataraman rearrangement workflow.

Safety Information

As with any chemical substance, proper safety precautions should be taken when handling 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is advisable to work in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS 29976-82-7) is a key synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its well-defined synthesis and the reactivity of its dicarbonyl and phenolic moieties make it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of biologically active flavones. This guide provides a foundational understanding of its properties and synthesis, aiming to facilitate its use in further research and development.

References

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.).

- Claisen-Schmidt Condensation. (n.d.).

-

Baker–Venkataraman rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Claisen Schmidt Reaction Virtual Lab - PraxiLabs. (n.d.). Retrieved from [Link]

-

Baker-Venkatraman Rearrangement - Cambridge University Press. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0325977) - NP-MRD. (n.d.). Retrieved from [Link]

-

Baker-Venkataraman Rearrangement – Online Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

Baker-Venkataraman Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap - SciSpace. (n.d.). Retrieved from [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.). Retrieved from [Link]

-

Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis of 1,3-diphenyl-1,3-propanedione - PrepChem.com. (n.d.). Retrieved from [Link]

-

1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione - PubChem. (n.d.). Retrieved from [Link]

-

Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold - MDPI. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - MDPI. (n.d.). Retrieved from [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity - MDPI. (n.d.). Retrieved from [Link]

Sources

Synonyms for 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

Technical Monograph: 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione Nomenclature, Structural Dynamics, and Synthetic Utility

Part 1: Executive Summary

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a critical

This guide provides a definitive technical analysis of its nomenclature, tautomeric behavior, and validated synthesis protocols for researchers in medicinal chemistry and organic synthesis.

Part 2: Chemical Identity & Nomenclature

Precise nomenclature is essential for database indexing and literature retrieval. While the systematic IUPAC name describes the carbon skeleton, trivial names often reflect its synthetic origin (as a derivative of dibenzoylmethane).

Table 1: Nomenclature Matrix

| Category | Designation | Context |

| IUPAC Name | 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | Official Systematic Name |

| Common Trivial | 2-Hydroxy-5-methyldibenzoylmethane | Used in older literature & catalogues |

| Structural Class | Classification | |

| CAS Registry | Analogous to 1469-94-9 (Parent) | Note: 1469-94-9 refers to the unsubstituted parent. The 5-methyl derivative is often indexed by chemical name in specific synthetic papers. |

| SMILES | CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2 | Cheminformatics |

| Molecular Formula | Mass: 254.28 g/mol |

Part 3: Structural Dynamics (Tautomerism)

Unlike simple ketones, this molecule exists in a dynamic equilibrium between its diketone and enol forms. In non-polar solvents, the cis-enol form is thermodynamically favored due to the stabilization provided by an intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen. This "pseudo-aromatic" six-membered ring is a defining feature of its reactivity and physical properties (e.g., yellow color, positive ferric chloride test).

Figure 1: Tautomeric Equilibrium

Caption: Equilibrium shifts toward the enol form due to intramolecular Hydrogen bonding (Resonance Assisted Hydrogen Bond).

Part 4: Validated Synthesis Protocol

The most robust route to 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is the Baker-Venkataraman Rearrangement . This base-catalyzed intramolecular Claisen-type condensation converts an o-acyloxyacetophenone into a 1,3-diketone.

Workflow Logic

-

Esterification: Protection of the phenol and introduction of the benzoyl group.

-

Rearrangement: Base-mediated migration of the benzoyl group from oxygen to carbon.

-

Acidification: Protonation of the enolate to yield the stable diketone.

Experimental Procedure

Reagents:

-

KOH or Potassium tert-butoxide (Rearrangement Base)

-

Glacial Acetic Acid / HCl (Workup)

Step-by-Step Protocol:

-

Preparation of 2-Benzoyloxy-5-methylacetophenone (Intermediate):

-

Dissolve 2-hydroxy-5-methylacetophenone (10g, 66 mmol) in dry pyridine (25 mL).

-

Add benzoyl chloride (10 mL, 86 mmol) dropwise at room temperature.

-

Heat the mixture at 60°C for 30 minutes .

-

Pour into ice-cold HCl (to neutralize pyridine). Filter the solid.[1][3]

-

Validation point: Recrystallize from ethanol.[2][3][6] Target MP: 63°C .

-

-

Baker-Venkataraman Rearrangement:

-

Dissolve the ester (5g, 19.6 mmol) in dry pyridine (25 mL).

-

Add powdered KOH (15g) (Note: Anhydrous conditions improve yield).

-

Heat at 100°C for 30 minutes . The solution will turn viscous and dark yellow/orange (formation of the enolate salt).

-

Quenching: Pour the hot reaction mixture into ice-cold 6N HCl. The yellow solid precipitates immediately.

-

-

Purification:

Figure 2: Synthesis Pathway[4]

Caption: Step-wise synthesis via Baker-Venkataraman rearrangement.

Part 5: Characterization & Quality Control

To ensure scientific integrity, the isolated product must be validated against known physical standards.

| Parameter | Specification | Diagnostic Value |

| Physical State | Yellow crystalline plates | Indicates successful enol formation (diketones are often colorless; enols are colored). |

| Melting Point | 94°C (Sharp) | Distinct from precursor ester (63°C) and flavone product (118-120°C). |

| FeCl₃ Test | Deep Red/Violet Color | Positive. Confirms the presence of enolic hydroxyl group. |

| Solubility | Soluble in EtOH, CHCl₃, Toluene | Insoluble in water. |

Part 6: References

-

Bozdağ, O., Ayhan-Kılcıgil, G., et al. (1999).[2] "Studies on the Synthesis of Some Substituted Flavonyl Thiazolidinedione Derivatives-I." Turkish Journal of Chemistry, 23, 163-169.

-

Rusu, O., et al. (1992).[7] "Determination of 2-Hydroxy-5-methyldibenzoylmethane in Non-aqueous Medium by Enthalpimetric, Conductometric and Potentiometric Methods." Journal of the Indian Chemical Society, 69, 609-610.[7]

-

Baker, W. (1933). "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones." Journal of the Chemical Society, 1381–1389.

-

Mahal, H. S., & Venkataraman, K. (1934). "Synthetical experiments in the chromone group. XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones." Journal of the Chemical Society, 1767–1769.

Sources

- 1. mentis.uta.edu [mentis.uta.edu]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 4. biomedres.us [biomedres.us]

- 5. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Journal articles: 'Conductometric titration' – Grafiati [grafiati.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

[1]

Introduction & Application Context

The target molecule, 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS: 29976-82-7), represents a critical class of

Structurally, this molecule is a substituted dibenzoylmethane. Its significance lies in its capacity for keto-enol tautomerism . The cis-enol form is stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group. This electronic feature imparts two distinct properties relevant to drug discovery and materials science:

-

UV Absorption: The conjugated enol system efficiently dissipates UV energy via excited-state intramolecular proton transfer (ESIPT), making it a scaffold for UVA filters (analogous to Avobenzone).

-

Metal Chelation: The 1,3-diketone moiety serves as a bidentate ligand for transition metals (Cu, Zn, Fe), facilitating the synthesis of metallo-pharmaceuticals.

This protocol details the Baker-Venkataraman Rearrangement , the industry-standard method for synthesizing 1,3-diarylpropane-1,3-diones with high regioselectivity and purity.

Reaction Architecture

The synthesis proceeds in two distinct stages:

-

O-Acylation: Esterification of 2-hydroxy-5-methylacetophenone with benzoyl chloride.

-

Baker-Venkataraman Rearrangement: Base-catalyzed intramolecular Claisen condensation to migrate the benzoyl group from oxygen to the

-carbon.

Workflow Visualization

Figure 1: Synthetic workflow converting acetophenone precursor to the target 1,3-dione.

Experimental Protocol

Reagents and Materials[2][3][4][5]

| Reagent | CAS No.[1][2][3] | Equiv.[4] | Role |

| 2-Hydroxy-5-methylacetophenone | 1450-72-2 | 1.0 | Substrate |

| Benzoyl Chloride | 98-88-4 | 1.2 | Acylating Agent |

| Pyridine (Anhydrous) | 110-86-1 | Solvent | Base/Solvent |

| Potassium Hydroxide (KOH) | 1310-58-3 | 3.0 | Rearrangement Base |

| Hydrochloric Acid (10%) | 7647-01-0 | Excess | Quenching/Precipitation |

| Ethanol/Methanol | - | - | Recrystallization |

Step 1: O-Benzoylation (Ester Synthesis)

Objective: Mask the phenolic hydroxyl group and attach the benzoyl moiety.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).

-

Dissolution: Dissolve 2-hydroxy-5-methylacetophenone (10.0 g, 66.6 mmol) in anhydrous pyridine (20 mL).

-

Note: Pyridine acts as both solvent and acid scavenger. Ensure it is dry to prevent hydrolysis of benzoyl chloride.

-

-

Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (9.3 mL, 80.0 mmol) dropwise over 15 minutes.

-

Caution: Exothermic reaction. Maintain temperature <10°C to avoid side reactions.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.

-

Workup: Pour the reaction mixture into ice-cold HCl (100 mL, 2M) with vigorous stirring. The ester will precipitate as a solid or oil.

-

If Oil: Extract with Dichloromethane (DCM), wash with NaHCO₃, dry over MgSO₄, and concentrate.

-

If Solid: Filter, wash with water, and dry.[5]

-

-

Purification: Recrystallize from ethanol.

-

Target Intermediate: 2-Acetyl-4-methylphenyl benzoate.

-

Step 2: Baker-Venkataraman Rearrangement

Objective: Intramolecular migration of the benzoyl group to form the

-

Setup: Use a 250 mL RBF with a reflux condenser.

-

Preparation: Dissolve the ester intermediate (from Step 1, ~10 g) in anhydrous pyridine (30 mL).

-

Base Addition: Add powdered KOH (4.5 g, ~2.0 equiv) to the solution.

-

Alternative: For moisture-sensitive variations, use NaH in dry THF, but KOH/Pyridine is robust for this specific substrate [1].

-

-

Heating: Heat the mixture to 50–60°C for 2 hours.

-

Observation: The solution often turns viscous and dark yellow/orange due to the formation of the potassium enolate salt.

-

-

Quenching: Cool to RT and pour the mixture onto crushed ice/water (200 mL).

-

Acidification: Acidify carefully with glacial acetic acid or 10% HCl until pH ~3–4.

-

Critical: The yellow potassium salt will dissolve, and the product will precipitate as a pale yellow solid.

-

-

Isolation: Filter the crude solid, wash thoroughly with water to remove pyridine salts.

-

Purification: Recrystallize from methanol or ethanol/water mixture.

Characterization Data

| Parameter | Specification | Notes |

| Appearance | Pale yellow needles/powder | Color derived from conjugation |

| Melting Point | 92–94 °C | Matches lit.[3] for 5-methyl derivative [2] |

| Yield | 65–75% (Overall) | Step 2 is typically quantitative |

| 1H NMR (CDCl₃) | Diagnostic Enol -OH . Disappears with D₂O shake. | |

| 1H NMR (CDCl₃) | Methine proton of the enol form (-CO-CH=C(OH)-) |

Mechanistic Insight

The success of this protocol relies on the intramolecular Claisen condensation .

Figure 2: Mechanistic pathway.[6][5][7][8] The driving force is the formation of the stable phenoxide anion in Step 3.

Why this works: The reaction is driven by the formation of a stable phenoxide anion after the ring opens. Unlike intermolecular Claisen condensations, the intramolecular nature (entropy favored) and the stability of the final chelated enol form make this reaction highly efficient for 2-hydroxyacetophenones [3].

Troubleshooting & Critical Parameters

Moisture Control

-

Issue: Low yield in Step 1.

-

Cause: Hydrolysis of Benzoyl Chloride.

-

Fix: Ensure glassware is oven-dried. Use fresh benzoyl chloride. If the reagent is cloudy (benzoic acid precipitate), distill it before use.

Incomplete Rearrangement

-

Issue: TLC shows spots for both ester and diketone.

-

Cause: Insufficient base or temperature too low.

-

Fix: Increase temperature to 70°C. Do not exceed 90°C as polymerization/charring can occur. Ensure KOH is powdered, not pellets, to increase surface area.

Product is an Oil[5]

-

Issue: Product fails to crystallize after acidification.

-

Cause: Impurities (unreacted acetophenone) or retained pyridine.

-

Fix:

-

Scratch the side of the flask with a glass rod to induce nucleation.

-

Re-dissolve in minimal boiling methanol and cool slowly.

-

If persistent, run a short silica plug (Hexane:EtOAc 9:1) to remove polar impurities.

-

References

-

Baker, W. (1933).[9][7][8] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[9][8] Link

-

ChemicalBook. (n.d.). 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione Properties and Melting Point Data. Link

-

Ganguly, N.C., et al. (2010). Mild and efficient synthesis of 1,3-diarylpropane-1,3-diones via Baker–Venkataraman rearrangement using silica-supported sodium hydrogen sulfate. Monatshefte für Chemie, 141, 745–749. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione (General Analog Reference).[10] Link

Sources

- 1. CAS 1469-94-9 | 2620-1-X1 | MDL MFCD00043495 | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | SynQuest Laboratories [synquestlabs.com]

- 2. 苯甲酰(2-羟基苯酰)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(2-HYDROXY-5-METHYLPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 29976-82-7 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scispace.com [scispace.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. As a key intermediate in the synthesis of flavonoids and other biologically active compounds, a thorough structural elucidation of this β-diketone is critical. This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the NMR spectra. A central focus is the exploration of the keto-enol tautomerism inherent to β-diketones, a phenomenon that significantly influences the NMR spectra and is highly dependent on the solvent environment. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a robust methodology for the structural characterization of similar molecular scaffolds.

Introduction: The Structural Significance of a Versatile Precursor

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione belongs to the chalcone family of compounds, which are precursors for flavonoids.[1][2] Its molecular architecture, featuring two aromatic rings connected by a three-carbon α,β-unsaturated ketone system, makes it a valuable synthon in organic synthesis. Accurate structural verification is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution.[3]

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers.[4][5] This equilibrium is sensitive to solvent polarity, temperature, and substituent effects, with each tautomer presenting a unique set of NMR signals.[6][7][8] Consequently, a comprehensive NMR analysis not only confirms the covalent framework but also provides a quantitative snapshot of the tautomeric composition under specific analytical conditions. This note will dissect the spectral signatures of both the diketo and the intramolecularly hydrogen-bonded enol forms.

Experimental Protocols: A Foundation for High-Quality Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Materials and Reagents

-

Analyte: 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (Purity ≥98%)

-

NMR Solvents: Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are recommended to probe the solvent effect on tautomerism.[5][6] CDCl₃ is a non-polar aprotic solvent, while DMSO-d₆ is a polar aprotic solvent.

-

Internal Standard: Tetramethylsilane (TMS) at 0.03-0.05% v/v.

Sample Preparation Protocol